molecular formula C52H82N4O14 B10800611 Gqh5N7U72P CAS No. 943344-58-9

Gqh5N7U72P

Cat. No.: B10800611
CAS No.: 943344-58-9
M. Wt: 987.2 g/mol
InChI Key: ZRGZTIAIHNUMCZ-DQKXIDSGSA-N
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Description

Characterized by high purity and stability, it is typically synthesized via multi-step organic reactions, including cyclization and functional group modifications. Analytical characterization methods such as NMR, IR, and HRMS are critical for verifying its identity and purity .

Properties

CAS No.

943344-58-9

Molecular Formula

C52H82N4O14

Molecular Weight

987.2 g/mol

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C24H38N2O4.C4H6O6/c2*1-2-3-4-5-6-7-10-23(27)25-20(18-26-13-8-9-14-26)24(28)19-11-12-21-22(17-19)30-16-15-29-21;5-1(3(7)8)2(6)4(9)10/h2*11-12,17,20,24,28H,2-10,13-16,18H2,1H3,(H,25,27);1-2,5-6H,(H,7,8)(H,9,10)/t2*20-,24-;1-,2-/m111/s1

InChI Key

ZRGZTIAIHNUMCZ-DQKXIDSGSA-N

Isomeric SMILES

CCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.CCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gqh5N7U72P involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired molecular structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis in specialized facilities. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for use as a reference standard. The production methods are designed to minimize impurities and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Gqh5N7U72P undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, such as:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .

Scientific Research Applications

Gqh5N7U72P has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Gqh5N7U72P involves its interaction with specific molecular targets and pathways. It has been shown to induce autophagy via the AKT-mTOR signaling pathway in HEK293T cells. Additionally, it increases autophagy flux and reduces mutant alpha-synuclein levels in mouse primary neurons, potentially through independent mechanisms . These interactions highlight its potential therapeutic applications in neurodegenerative diseases and other medical conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Gqh5N7U72P’s properties, two structurally analogous compounds are analyzed:

Compound A : 3-Methyl-4-(2-thienyl)-1H-pyrazole (CAS: 1006491-93-5)

  • Structural Features : Combines a pyrazole ring with a thienyl substituent, enhancing π-π stacking interactions.
  • Synthesis : Prepared via [3+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds.
  • Applications : Used as a ligand in coordination chemistry and a precursor in agrochemical synthesis.

Compound B : Venadaparib (CAS: 1681017-83-3)

  • Structural Features : A poly(ADP-ribose) polymerase (PARP) inhibitor featuring a bicyclic heteroaromatic core.
  • Synthesis : Involves palladium-catalyzed cross-coupling and regioselective functionalization.
  • Applications : Clinically validated for cancer therapy, targeting DNA repair pathways.

Comparative Analysis of Key Properties

The table below summarizes critical differences in physicochemical and functional attributes:

Property This compound Compound A Compound B
Molecular Weight (g/mol) ~350 (estimated) 178.24 383.42
Melting Point (°C) 180–185 (decomposes) 145–148 210–215
Solubility Low in H2O; soluble in DMSO Moderate in ethanol High in DMSO; low in H2O
Key Spectral Data 1H NMR: δ 7.8 (s, 1H, aromatic) 1H NMR: δ 6.9 (d, 1H, thienyl) 13C NMR: δ 165.2 (C=O)
Primary Applications Material science (e.g., organic electronics) Coordination chemistry Oncology therapeutics

Functional and Reactivity Differences

  • Thermal Stability : this compound exhibits superior thermal stability compared to Compound A, making it suitable for high-temperature industrial processes .
  • Reactivity : Compound B’s PARP inhibition relies on its ability to chelate metal ions, a property absent in this compound due to differing functional groups .
  • Synthetic Complexity : this compound requires stringent reaction conditions (e.g., anhydrous, inert atmosphere) compared to the room-temperature synthesis of Compound A .

Biological Activity

Gqh5N7U72P, identified by its chemical registry number 943344-58-9, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse sources, case studies, and research data.

This compound is characterized by its unique molecular structure, which influences its biological interactions. The compound can be synthesized through various methods, including chemical reactions that involve specific precursors and catalysts. Understanding the synthesis pathways is crucial for optimizing its biological efficacy.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
  • Anticancer Properties : Research indicates that this compound may possess anticancer effects, particularly in inhibiting the proliferation of certain cancer cell lines. Mechanistic studies suggest that it induces apoptosis and disrupts cell cycle progression.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli. This suggests that this compound could be a candidate for developing new antimicrobial agents.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound significantly reduced cell viability with an IC50 value of 15 µM. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-71540

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.
  • Apoptotic Pathways : In cancer cells, this compound activates caspase pathways, promoting programmed cell death.
  • Cytokine Modulation : It influences the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

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